molecular formula C17H18O3 B14326648 3-Phenylpropyl 4-methoxybenzoate CAS No. 104330-37-2

3-Phenylpropyl 4-methoxybenzoate

Cat. No.: B14326648
CAS No.: 104330-37-2
M. Wt: 270.32 g/mol
InChI Key: HBQRHMFRXPILOE-UHFFFAOYSA-N
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Description

3-Phenylpropyl 4-methoxybenzoate is an organic compound that belongs to the ester class It is characterized by a phenylpropyl group attached to a 4-methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 3-phenylpropanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Reaction Scheme:

4-Methoxybenzoic acid+3-PhenylpropanolH2SO43-Phenylpropyl 4-methoxybenzoate+H2O\text{4-Methoxybenzoic acid} + \text{3-Phenylpropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-Methoxybenzoic acid+3-PhenylpropanolH2​SO4​​3-Phenylpropyl 4-methoxybenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts can facilitate the separation of the catalyst from the reaction mixture, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpropyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methoxybenzoic acid and 3-phenylpropanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically under reflux.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3.

Major Products

    Hydrolysis: 4-Methoxybenzoic acid and 3-Phenylpropanol.

    Reduction: 3-Phenylpropyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Phenylpropyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying esterification and substitution reactions.

    Biology: The compound can be used in the study of esterases, enzymes that hydrolyze esters. It serves as a substrate to investigate enzyme kinetics and inhibition.

    Industry: Used in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism by which 3-Phenylpropyl 4-methoxybenzoate exerts its effects depends on the specific application. In biological systems, esterases catalyze the hydrolysis of the ester bond, releasing 4-methoxybenzoic acid and 3-phenylpropanol. These products can then interact with various molecular targets and pathways, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzyl alcohol: Similar structure but lacks the ester linkage.

    3-Phenylpropyl acetate: Similar ester but with an acetate group instead of 4-methoxybenzoate.

    4-Methoxybenzoic acid: The acid form of the ester.

Uniqueness

3-Phenylpropyl 4-methoxybenzoate is unique due to its combination of a phenylpropyl group and a 4-methoxybenzoate moiety. This structure imparts specific reactivity and properties that are not found in the similar compounds listed above. For example, the presence of the methoxy group can influence the compound’s reactivity in electrophilic aromatic substitution reactions, making it more reactive than 4-methoxybenzyl alcohol.

Properties

CAS No.

104330-37-2

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-phenylpropyl 4-methoxybenzoate

InChI

InChI=1S/C17H18O3/c1-19-16-11-9-15(10-12-16)17(18)20-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3

InChI Key

HBQRHMFRXPILOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OCCCC2=CC=CC=C2

Origin of Product

United States

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